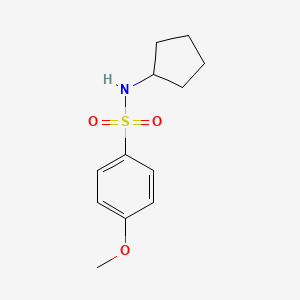

N-cyclopentyl-4-methoxybenzenesulfonamide

Description

Historical Context of Sulfonamide Compounds in Chemical Sciences

The journey of sulfonamides began in the early 20th century within the German dye industry. In 1932, the German physician and researcher Gerhard Domagk, working at Bayer, discovered the antibacterial properties of a red dye named Prontosil. nih.gov It was later found that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). vulcanchem.com This discovery marked the dawn of the antibiotic era, providing the first effective systemic treatments for bacterial infections and saving countless lives. For his groundbreaking work, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. evitachem.com The introduction of sulfonamides, or "sulfa drugs," revolutionized medicine, offering a weapon against previously life-threatening infections. nih.govnih.gov

Evolution of Research Interest in Sulfonamide Derivatives

The initial success of sulfanilamide spurred a massive wave of research into its derivatives. nih.gov Chemists began to systematically modify the core sulfanilamide structure, leading to the development of thousands of new compounds with improved efficacy, broader spectrum of activity, and better safety profiles. This intense period of research established the sulfonamide scaffold as a "privileged" structure in medicinal chemistry – a molecular framework with a proven track record of interacting with biological targets.

Over time, research interest expanded beyond antibacterial agents. Scientists discovered that sulfonamide derivatives could exhibit a wide range of biological activities, including diuretic, hypoglycemic, and anticonvulsant properties. For instance, the development of sulfonylureas, a class of benzenesulfonamide (B165840) derivatives, provided a new class of oral medications for the management of type 2 diabetes. evitachem.com This diversification of research cemented the importance of the sulfonamide functional group in drug discovery.

Significance of Substituted Benzenesulfonamides in Contemporary Chemical and Biological Research

Today, substituted benzenesulfonamides continue to be a cornerstone of modern chemical and biological research. Their versatility and synthetic accessibility make them attractive starting points for the design of new therapeutic agents. Researchers are actively exploring their potential in a variety of fields, including:

Anticancer Agents: Many benzenesulfonamide derivatives are being investigated for their ability to inhibit enzymes crucial for cancer cell growth and proliferation, such as carbonic anhydrases. sigmaaldrich.com

Antiviral and Antimicrobial Agents: With the rise of antibiotic resistance, there is a renewed interest in developing novel sulfonamide-based antimicrobials. sigmaaldrich.com Their potential as antiviral agents is also an active area of investigation. sigmaaldrich.com

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making it an effective inhibitor of various metalloenzymes. This property is exploited in the design of inhibitors for targets like carbonic anhydrases and matrix metalloproteinases. eurjchem.comresearchgate.net

Chemical Probes: Due to their well-defined binding properties, substituted benzenesulfonamides are often used as chemical probes to study the function and structure of enzymes and receptors.

The ability to readily modify the benzene (B151609) ring and the sulfonamide nitrogen allows for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its biological activity and pharmacokinetic profile. mdpi.com

Overview of N-Cyclopentyl-4-methoxybenzenesulfonamide within Sulfonamide Research Landscapes

Within the vast landscape of sulfonamide research, this compound emerges as a specific, substituted derivative. While not as extensively studied as some of the blockbuster sulfa drugs, it serves as an important example of the ongoing exploration of this chemical class. Its structure, featuring a cyclopentyl group on the sulfonamide nitrogen and a methoxy (B1213986) group on the benzene ring, represents a deliberate chemical modification aimed at exploring new regions of chemical space.

This compound is primarily recognized as a synthetic intermediate or a building block in the creation of more complex molecules. evitachem.com Its synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopentylamine. evitachem.com The presence of the methoxy group can influence the electronic properties of the benzene ring, while the cyclopentyl group adds a degree of lipophilicity and conformational constraint to the molecule. While specific and detailed research findings on the biological activities of this compound itself are not widely published, its structural motifs are found in compounds investigated for various therapeutic applications, including potential antitumor agents. evitachem.com

The study of such specific derivatives is crucial for building a comprehensive understanding of the structure-activity relationships (SAR) within the benzenesulfonamide class, ultimately guiding the design of future therapeutic agents.

Data Tables

Table 1: General Properties of Benzenesulfonamides

| Property | Description |

| Core Structure | A benzene ring attached to a sulfonamide group (-SO₂NH₂). |

| Key Historical Discovery | Antibacterial properties of Prontosil (a sulfonamide prodrug) discovered by Gerhard Domagk in 1932. nih.gov |

| Primary Mechanism of Antibacterial Action | Inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. vulcanchem.com |

| Broad Biological Activities | Antibacterial, diuretic, hypoglycemic, anticonvulsant, anticancer, antiviral. evitachem.comsigmaaldrich.comnih.gov |

| Significance in Drug Discovery | Considered a "privileged scaffold" due to its proven ability to interact with a wide range of biological targets. |

Table 2: Chemical Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃S | chemspider.com |

| IUPAC Name | This compound | chemspider.com |

| Typical Synthesis | Reaction of 4-methoxybenzenesulfonyl chloride with cyclopentylamine. evitachem.com | |

| Primary Research Role | Synthetic intermediate/building block for more complex molecules. evitachem.com | |

| Potential Therapeutic Area (based on analogs) | Antitumor | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-11-6-8-12(9-7-11)17(14,15)13-10-4-2-3-5-10/h6-10,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITRMUHEXKYGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Cyclopentyl 4 Methoxybenzenesulfonamide and Analogues

Strategies for the Construction of the Sulfonamide Moiety

The formation of the sulfur-nitrogen bond is the defining step in the synthesis of any sulfonamide. The approaches to achieve this can be broadly categorized into the reaction of a sulfonyl halide with an amine or the alkylation of a primary sulfonamide.

The most traditional and widely utilized method for constructing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This approach is valued for its reliability, high yields, and broad substrate scope. thieme-connect.com

The direct synthesis of N-cyclopentyl-4-methoxybenzenesulfonamide is most classically achieved through the condensation of 4-methoxybenzenesulfonyl chloride with cyclopentylamine. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.

The reaction is generally carried out in an inert solvent, such as dichloromethane or diethyl ether. The choice of base is often a tertiary amine, like triethylamine or pyridine, which acts as an acid scavenger without competing in the nucleophilic attack on the sulfonyl chloride.

General Reaction Scheme:

Reactants: 4-Methoxybenzenesulfonyl chloride, Cyclopentylamine

Base: Pyridine or Triethylamine

Solvent: Dichloromethane (DCM)

Product: this compound

Byproduct: Triethylammonium chloride or Pyridinium chloride

This method is highly efficient, often providing the desired product in high purity and yield after a simple workup and purification procedure, such as crystallization or column chromatography.

While the classical sulfonyl chloride amination is robust, it relies on the availability and stability of the sulfonyl chloride precursor, which can sometimes be problematic. ionike.com Modern advancements have introduced alternative strategies that circumvent the need for pre-formed sulfonyl chlorides.

One innovative approach involves a one-pot synthesis from aromatic carboxylic acids. This method utilizes copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert the carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine present in the same reaction vessel. nih.govacs.org This process is advantageous as it starts with bench-stable and widely available carboxylic acids. acs.org

Another advanced strategy is the catalytic oxidative coupling of thiols and amines. thieme-connect.com These methods avoid the use of harsh chlorinating agents and often proceed under mild, metal-free conditions. For instance, I2O5-mediated reactions can facilitate the oxidative S-N coupling between aryl thiols and amines to afford sulfonamides in moderate to good yields. thieme-connect.com These newer technologies offer greener and more efficient pathways for synthesizing a diverse range of sulfonamides. thieme-connect.comresearchgate.net

An alternative pathway to N-substituted sulfonamides involves the alkylation of a primary sulfonamide at the nitrogen atom. This is particularly useful when the corresponding primary or secondary amine is less accessible or when a modular approach to a library of analogues is desired.

The direct N-alkylation of a primary sulfonamide, such as 4-methoxybenzenesulfonamide (B72560), can be achieved by treating it with an alkylating agent in the presence of a base. The sulfonamide nitrogen is sufficiently acidic to be deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride), forming a nucleophilic sulfonamidate anion. This anion then displaces a leaving group from an alkyl electrophile, such as cyclopentyl bromide or iodide, to form the N-alkylated product.

General Reaction Conditions:

Substrate: 4-Methoxybenzenesulfonamide

Alkylating Agent: Cyclopentyl halide (e.g., Cyclopentyl bromide)

Base: K2CO3, NaH, or Cs2CO3

Solvent: DMF or Acetonitrile

This method is a cornerstone of sulfonamide chemistry, though it relies on the use of alkyl halides, which can be toxic, and generates stoichiometric amounts of salt byproducts. acs.org

Modern synthetic chemistry has moved towards more atom-economical and environmentally benign methods, with catalytic N-alkylation of sulfonamides emerging as a powerful alternative. ionike.com A prominent strategy in this area is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology. ionike.comacs.org This process allows for the N-alkylation of sulfonamides using alcohols, which are readily available and produce water as the only byproduct. acs.orgionike.com

The general mechanism involves the temporary, catalyst-mediated oxidation of the alcohol (e.g., cyclopentanol) to the corresponding aldehyde or ketone. This carbonyl intermediate then undergoes condensation with the primary sulfonamide to form an N-sulfonyl imine. Finally, the catalyst, which had stored the hydrogen from the initial oxidation step, reduces the imine to yield the final N-alkylated sulfonamide and regenerates the catalyst.

Various transition-metal catalysts, particularly those based on earth-abundant metals like manganese and iron, as well as precious metals like iridium and ruthenium, have been developed for this transformation. acs.orgionike.comnih.govorganic-chemistry.org These catalytic systems offer high efficiency and broad functional group tolerance under relatively mild conditions.

Table 1: Examples of Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Sulfonamide Substrate | Alcohol Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Mn(I) PNP pincer complex | p-Toluenesulfonamide | Benzyl alcohol | K2CO3 | Xylenes | 150 | 86 | acs.org |

| [Cp*IrCl2]2 | Benzenesulfonamide (B165840) | 1-Phenylethanol | t-BuOK | Toluene | 110 | 97 | nih.gov |

| Cu(OAc)2 | p-Toluenesulfonamide | Benzyl alcohol | K2CO3 | Toluene | 130 | >90 | ionike.com |

| FeCl2 | p-Toluenesulfonamide | Benzyl alcohol | K2CO3 | Toluene | 130 | >90 | ionike.com |

| [Ru(p-cymene)Cl2]2 / dppf | Methanesulfonamide | Heptan-1-ol | Na2CO3 | Toluene | 110 | 98 | organic-chemistry.org |

Multi-component Coupling Reactions in Sulfonamide Formation

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. These reactions are advantageous for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. In the context of sulfonamide synthesis, MCRs offer a powerful tool for creating molecules like this compound and its analogues.

One of the most prominent MCRs utilized in this area is the Ugi reaction . The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov This reaction can be adapted for sulfonamide synthesis, for instance, by using a sulfonamide-containing component as one of the reactants. A tandem N-sulfonylation/Ugi four-component reaction strategy has been reported for the synthesis of pseudopeptides connected to a sulfonamide scaffold. researchgate.net This approach involves the in-situ generation of a key carboxylic acid component through N-sulfonylation, which then participates in the Ugi reaction. researchgate.net

Another significant MCR is the Passerini reaction , which is one of the oldest isocyanide-based multicomponent reactions. wikipedia.org The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. mdpi.com This reaction is a valuable tool for generating large libraries of compounds and has been employed in the synthesis of various bioactive molecules. mdpi.com While direct synthesis of this compound via the Passerini reaction is not explicitly detailed, the principles of this reaction can be applied to create structurally related compounds by varying the starting materials. researchgate.net

The versatility of MCRs allows for the incorporation of diverse functional groups and building blocks, making them highly suitable for medicinal chemistry and drug discovery efforts. The ability to modify each component provides a straightforward path to generating a wide array of sulfonamide analogues for structure-activity relationship (SAR) studies.

Table 1: Key Multi-component Reactions in Organic Synthesis

| Reaction Name | Components | Product | Key Features |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High efficiency, useful for peptide and heterocyclic synthesis. nih.gov |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | One of the oldest isocyanide-based MCRs, good for creating diverse libraries. wikipedia.orgmdpi.com |

Precursor Synthesis and Functionalization

The synthesis of 4-methoxybenzenesulfonamide typically begins with a readily available starting material, such as anisole (methoxybenzene). A common and traditional method involves the chlorosulfonation of anisole to produce 4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield the desired 4-methoxybenzenesulfonamide. wisc.edu

An alternative approach involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org This can be achieved under microwave irradiation, a method that often leads to high yields and shows good functional group tolerance. organic-chemistry.org Furthermore, methods for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates have been developed, offering a practical and cost-effective route. organic-chemistry.org These reactions are often catalyzed by transition metals like iron and can proceed under mild conditions. organic-chemistry.org

Another strategy involves the use of N-silylamines, which can react with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov This method is versatile and can be used for the preparation of a wide range of sulfonamides. nih.gov

Cyclopentylamine, the other key precursor, can be synthesized through various established methods. One common approach is the reduction of cyclopentanone oxime. This can be achieved using various reducing agents, such as sodium in ethanol or catalytic hydrogenation.

The synthesis of cyclopentylamine derivatives with specific stereochemistry can be achieved through stereoselective methods. For instance, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions, or chiral catalysts can be used in asymmetric synthesis.

Optimization of Synthetic Routes for this compound

Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, and controlling the purity of the final product. This involves strategies to enhance the reaction yield and to control the stereochemistry of the molecule, if applicable.

Several strategies can be employed to enhance the yield of the sulfonamide formation reaction. The choice of solvent can significantly impact the reaction rate and yield. For instance, the Passerini reaction is often accelerated in aprotic solvents at high concentrations. mdpi.com

The use of catalysts can also play a crucial role. For example, copper-catalyzed Chan-Lam C-N coupling reactions have been used to synthesize sulfonamides in excellent yields under mild conditions. researchgate.net Similarly, palladium-catalyzed three-component reactions of sulfonamides, aldehydes, and arylboronic acids can generate α-arylamines with high yields. organic-chemistry.org

Reaction conditions such as temperature and reaction time are also critical parameters to optimize. Microwave-assisted synthesis has been shown to be an effective method for the rapid and high-yielding synthesis of sulfonamides. organic-chemistry.org

Table 2: Factors Influencing Yield in Sulfonamide Synthesis

| Factor | Influence | Example |

| Solvent | Can affect reaction rate and solubility of reactants. | Aprotic solvents can accelerate Passerini reactions. mdpi.com |

| Catalyst | Can increase reaction rate and selectivity. | Copper and Palladium catalysts are used in various sulfonamide syntheses. researchgate.netorganic-chemistry.org |

| Temperature | Affects reaction kinetics; higher temperatures often increase rates but can also lead to side reactions. | |

| Reaction Time | Needs to be optimized to ensure complete reaction without product degradation. | |

| Reactant Concentration | Higher concentrations can increase reaction rates. |

Stereochemical Control in Synthesis

While this compound itself does not possess a chiral center, the synthesis of its analogues or derivatives might involve the formation of stereocenters. In such cases, controlling the stereochemistry is of paramount importance, especially in the context of medicinal chemistry where different stereoisomers can exhibit vastly different biological activities.

Stereochemical control can be achieved through several approaches:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors, such as a chiral amine or a chiral sulfonyl chloride, can lead to the formation of a single stereoisomer of the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts can promote the formation of one enantiomer over the other. This is a highly efficient method for generating chiral compounds. For example, a palladium-catalyzed enantioselective three-component reaction has been developed for the synthesis of chiral α-arylamines. organic-chemistry.org

The choice of strategy for stereochemical control will depend on the specific structure of the target molecule and the availability of suitable chiral starting materials, auxiliaries, or catalysts.

Solvent-Free and Low-Solvent Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. These approaches not only reduce the environmental impact but also often lead to improved reaction efficiency, shorter reaction times, and simpler work-up procedures. For the synthesis of this compound and its analogues, several solvent-free and low-solvent techniques have shown significant promise.

One of the most prominent low-solvent approaches is microwave-assisted synthesis . This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic acceleration of reaction rates compared to conventional heating. The synthesis of sulfonamides, including analogues of this compound, has been successfully achieved using this method. Typically, a sulfonic acid or its salt is activated and then reacted with an amine under microwave irradiation. For instance, a general approach involves the reaction of an arylsulfonyl chloride with a primary or secondary amine in the presence of a base, sometimes with a small amount of a high-boiling point solvent to ensure efficient heat transfer from the microwave irradiation.

A truly solvent-free approach involves the direct reaction of the neat reactants, often by grinding them together at room temperature or with gentle heating. This method is particularly attractive for its simplicity and the elimination of solvent-related waste. The synthesis of various N-aryl and N-alkylsulfonamides has been reported under solvent-free conditions, demonstrating high yields and purity. For the specific synthesis of this compound, this would involve the direct condensation of 4-methoxybenzenesulfonyl chloride with cyclopentylamine. The reaction is typically carried out in the presence of a solid base, such as silica gel, which can also act as a heterogeneous catalyst.

The following table summarizes representative conditions for low-solvent and solvent-free synthesis of analogous sulfonamides, which can be adapted for the synthesis of this compound.

| Methodology | Reactants | Conditions | Yield | Reference |

| Microwave-Assisted | Aromatic Sulfonic Acid, Amine, 2,4,6-trichloro- mt.comreddit.com-triazine (TCT) | Acetone (minimal), 80°C (activation), 50°C (amination), 10-20 min | High | reddit.com |

| Solvent-Free Grinding | Arylsulfonyl Chloride, Amine | Room temperature, grinding in a mortar and pestle | High | nih.gov |

| Solvent-Free on Silica Gel | Arylsulfonyl Chloride, Amine, Silica Gel | Room temperature, stirring | High |

These methodologies offer efficient and environmentally benign alternatives to traditional synthetic routes that often rely on volatile and hazardous organic solvents. The choice of method would depend on the specific reactivity of the substrates and the desired scale of the reaction.

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis of this compound, purification is a critical step to remove any unreacted starting materials, by-products, and catalysts. The final purity of the compound is essential for its reliable characterization and any subsequent applications. The primary methods for the purification of solid organic compounds are chromatography and recrystallization.

Chromatographic Separation Methods

Chromatography is a powerful technique for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, several chromatographic methods are applicable.

Column chromatography is a widely used technique for the purification of gram-to-kilogram quantities of material. A glass column is packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. For this compound, a typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent such as hexanes or heptane. The separation is monitored by Thin Layer Chromatography (TLC) , which uses a small plate coated with the same stationary phase.

High-Performance Liquid Chromatography (HPLC) is a more advanced form of liquid chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. Reverse-phase HPLC is particularly common, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. A specific HPLC method for the analysis of a structurally similar compound, N-cyclohexyl-N-methyl-2-nitro-benzenesulfonamide, has been reported and can be adapted for this compound.

The following table outlines typical HPLC conditions for the separation of a related N-cycloalkyl-benzenesulfonamide.

| Parameter | Condition | Reference |

| Column | Newcrom R1 (reverse-phase) | |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) | |

| Detection | UV-Vis or Mass Spectrometry (MS) | |

| Application | Analytical separation and impurity profiling |

Recrystallization and Crystallization Techniques

Recrystallization is a purification technique for solid compounds that relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent mixture. The general principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Upon cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should:

Not react with the compound.

Dissolve the compound well at its boiling point but poorly at room temperature or below.

Dissolve impurities well at all temperatures or not at all.

Be volatile enough to be easily removed from the purified crystals.

For a compound with the expected polarity of this compound, suitable recrystallization solvents could include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or a mixture of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexanes, heptane), often referred to as an anti-solvent.

Crystallization techniques are employed to obtain single crystals of high purity, often for X-ray crystallographic analysis to determine the three-dimensional structure of the molecule. Common techniques include:

Slow Evaporation: The compound is dissolved in a suitable solvent in an open or loosely capped vial, and the solvent is allowed to evaporate slowly over time, leading to the formation of crystals.

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.

The following table lists common solvents used for the recrystallization and crystallization of organic compounds, which could be screened for this compound.

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Hexane/Heptane | Low | 69 / 98 | Good for non-polar compounds; often used as an anti-solvent. |

| Toluene | Low | 111 | Can be a good solvent for moderately polar compounds at high temp. |

| Dichloromethane (DCM) | Medium | 40 | Good solvent for a wide range of compounds; highly volatile. |

| Ethyl Acetate (EtOAc) | Medium | 77 | Common solvent for chromatography and recrystallization. |

| Acetone | Medium | 56 | Strong solvent, often used in solvent/anti-solvent pairs. |

| Isopropanol (IPA) | High | 82 | Common protic solvent for recrystallization. |

| Ethanol (EtOH) | High | 78 | Similar to IPA, widely used. |

| Methanol (MeOH) | High | 65 | Very polar, can be a good solvent for more polar compounds. |

| Water | Very High | 100 | Used for polar compounds; often as an anti-solvent with alcohols. |

Chemical Reactivity and Transformations of N Cyclopentyl 4 Methoxybenzenesulfonamide

Oxidative Transformations of the Sulfonamide Core

The sulfonamide functional group (-SO₂NH-) is generally characterized by high chemical and metabolic stability. nih.govnih.gov The sulfur atom is in its highest oxidation state (+6) and is, therefore, resistant to further oxidation under typical conditions. Likewise, the nitrogen-hydrogen bond and the sulfur-nitrogen bond are robust.

Enzymatic oxidation by peroxidases, in the presence of hydrogen peroxide, has also been shown to transform various sulfonamide antibiotics. scielo.org.mx This process typically results in conversion levels exceeding 90% for many sulfonamides. scielo.org.mx

Reductive Reactions of the Sulfonamide Group

The sulfonamide group is exceptionally stable and generally considered a terminal functional group rather than a reactive handle for synthesis. researchgate.netchemrxiv.org Its reduction, specifically the cleavage of the nitrogen-sulfur (N-S) bond, requires potent reducing agents and is a challenging transformation.

Recent advances have demonstrated that the reductive cleavage of the N-S bond in secondary sulfonamides, such as N-cyclopentyl-4-methoxybenzenesulfonamide, can be achieved under mild conditions using photochemical methods. researchgate.netchemrxiv.org This reaction generates a sulfinate and an amine, which can then be used in subsequent synthetic steps. chemrxiv.org Another approach involves the use of aluminum halides; for example, treating secondary N-(tert-butyl)sulfonamides with AlI₃ generated in situ can effect N-dealkylation. acs.org However, the stability of the N-S bond in N-cycloalkyl derivatives can be substantial, and some methods effective for other sulfonamides may fail. acs.org

The table below summarizes conditions for related reductive cleavage reactions.

Table 1: Representative Conditions for Reductive Cleavage of Sulfonamides

| Reaction Type | Reagents & Conditions | Product Type | Citation |

|---|---|---|---|

| N-S Bond Cleavage | SmI₂/H₂O, hv (photochemical) | Amine and Sulfinate | chemrxiv.org |

| N-S Bond Cleavage | Electrochemical (reductive) | Amine and Sulfinate | acs.org |

Nucleophilic and Electrophilic Substitution Reactions on the Benzenesulfonamide (B165840) Ring

The reactivity of the benzene (B151609) ring in this compound is controlled by the electronic effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the N-cyclopentylsulfonamide group (-SO₂NH-cyclopentyl).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an aromatic ring to be "electron-poor," a condition created by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.org The benzene ring of this compound contains a strongly electron-donating methoxy group, which makes the ring "electron-rich." This inherent electron density deactivates the ring toward attack by nucleophiles. Therefore, direct nucleophilic aromatic substitution on the unsubstituted ring is not a feasible reaction pathway under standard conditions.

Electrophilic Aromatic Substitution (SEAr)

In contrast, the electron-rich nature of the aromatic ring makes it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org The outcome of such reactions is dictated by the directing effects of the existing substituents.

Methoxy Group (-OCH₃): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied, it directs to positions 3 and 5. wikipedia.org

Sulfonamide Group (-SO₂NHR): This group is deactivating and directs incoming electrophiles to the meta position (positions 3 and 5). wikipedia.org

Since both groups direct the electrophile to the same positions (3 and 5), there is a strong and concordant activation of these sites. Therefore, electrophilic substitution on this compound is expected to occur selectively at the carbons ortho to the methoxy group. libretexts.org

Common electrophilic aromatic substitution reactions and their expected products are detailed in the table below.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Major Product(s) | Citation |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-cyclopentyl-3-nitro-4-methoxybenzenesulfonamide | libretexts.orglibretexts.org |

| Halogenation | Br₂, FeBr₃ | Br⁺ | N-cyclopentyl-3-bromo-4-methoxybenzenesulfonamide | wikipedia.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | N-cyclopentyl-3-alkyl-4-methoxybenzenesulfonamide | wikipedia.org |

Derivatization at the N-Cyclopentyl Moiety

The N-cyclopentyl group provides a site for transformations that directly modify the alkyl portion of the molecule. One of the primary methods for such derivatization is through oxidation of the C-H bond positioned alpha to the sulfonamide nitrogen.

The Shono oxidation , an anodic electrochemical process, is particularly effective for this purpose. beilstein-journals.orgsemanticscholar.org Applying this reaction to this compound would selectively oxidize the C1 position of the cyclopentyl ring. This generates an N-sulfonyliminium ion, a reactive intermediate that can be intercepted by various nucleophiles. acs.orgnih.govchemrxiv.org For instance, when the electrolysis is conducted in methanol, the primary product is N-(1-methoxycyclopentyl)-4-methoxybenzenesulfonamide. This transformation provides a pathway to introduce new functional groups onto the cyclopentyl ring, which can serve as a handle for further synthetic modifications. beilstein-journals.orgacs.org

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the benzene ring is an aryl methyl ether. The most common and synthetically useful transformation for this group is ether cleavage to yield the corresponding phenol (B47542). This reaction typically involves treatment with strong acids or Lewis acids.

Reagents commonly employed for the cleavage of aryl methyl ethers include:

Boron tribromide (BBr₃): This is a highly effective and widely used reagent for cleaving ethers, often providing excellent yields at low temperatures.

Hydrogen bromide (HBr): Concentrated aqueous HBr can cleave aryl ethers, though it often requires elevated temperatures.

This demethylation reaction would convert this compound into N-cyclopentyl-4-hydroxybenzenesulfonamide, a phenol derivative that can undergo a different set of reactions, such as O-alkylation or conversion to an ester. In some specific contexts, such as in the presence of catalytic trifluoromethanesulfonic acid, the p-methoxybenzyl group can be transferred from an alcohol to a sulfonamide, highlighting the reactivity of this moiety under acidic conditions. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₇NO₃S |

| N,N-diethylbenzenesulfonamide | C₁₀H₁₅NO₂S |

| N-sulfonyliminium ion | Varies |

| N-(1-methoxycyclopentyl)-4-methoxybenzenesulfonamide | C₁₃H₁₉NO₄S |

| N-cyclopentyl-3-nitro-4-methoxybenzenesulfonamide | C₁₂H₁₆N₂O₅S |

| N-cyclopentyl-3-bromo-4-methoxybenzenesulfonamide | C₁₂H₁₆BrNO₃S |

| N-cyclopentyl-3-alkyl-4-methoxybenzenesulfonamide | Varies |

| N-cyclopentyl-3-acyl-4-methoxybenzenesulfonamide | Varies |

| N-cyclopentyl-4-hydroxybenzenesulfonamide | C₁₁H₁₅NO₃S |

| Boron tribromide | BBr₃ |

| Hydrogen bromide | HBr |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| Nitric acid | HNO₃ |

| Sulfuric acid | H₂SO₄ |

| Aluminum trichloride | AlCl₃ |

Structure Activity Relationship Sar Studies and Molecular Recognition in Sulfonamide Research

Exploration of Structural Modifications on the Sulfonamide Nitrogen

The substituent attached to the sulfonamide nitrogen atom plays a pivotal role in determining the molecule's interaction with its biological target. This substituent can influence the compound's conformation, lipophilicity, and hydrogen bonding capacity, all of which are critical for molecular recognition.

The conformational flexibility of the cyclopentyl ring itself can also be a factor. While generally considered rigid, subtle changes in its pucker can influence the orientation of the entire N-substituent, thereby affecting how it fits into a binding pocket.

Illustrative Data on Cyclopentyl Ring Modifications

| Substituent on Cyclopentyl Ring | Hypothetical Binding Affinity (Kd, nM) | Rationale for Change in Affinity |

| None (Parent Compound) | 50 | Baseline affinity driven by hydrophobic and van der Waals interactions. |

| 3-Hydroxy | 25 | Potential for an additional hydrogen bond with the receptor, increasing affinity. |

| 3,3-Dimethyl | 150 | Steric clash with residues in the binding pocket, reducing affinity. |

| 3-Amino | 35 | Introduction of a potential hydrogen bond or ionic interaction. |

The length and conformation of the N-alkyl substituent are critical determinants of a sulfonamide's biological activity. In the case of N-cyclopentyl-4-methoxybenzenesulfonamide, the cyclopentyl group can be considered a constrained five-carbon chain. Comparing its activity to linear N-alkyl sulfonamides can provide insights into the importance of this conformational restriction.

Generally, increasing the length of a linear N-alkyl chain can enhance hydrophobic interactions with the target, but only up to a certain point. An optimal chain length often exists, beyond which the substituent may be too large for the binding pocket, leading to a decrease in activity. The rigid conformation of the cyclopentyl group may be advantageous if the binding pocket is pre-organized to accept such a shape, leading to a lower entropic penalty upon binding compared to a more flexible linear alkyl chain.

Influence of Substituents on the Benzenesulfonamide (B165840) Ring

Substituents on the benzenesulfonamide ring directly influence the electronic properties and steric profile of the molecule, which in turn affects its interactions with biological targets.

The position of the methoxy (B1213986) group on the benzene (B151609) ring is a critical factor in determining the binding affinity and selectivity of benzenesulfonamide derivatives. In this compound, the methoxy group is in the para position. This positioning affects the electronic distribution within the aromatic ring and can influence interactions with the receptor.

A comparison with ortho- and meta-isomers would reveal the optimal positioning for activity. For instance, a methoxy group at the ortho position might sterically interfere with binding or participate in a favorable intramolecular hydrogen bond that alters the preferred conformation of the sulfonamide group. A meta-positioned methoxy group would have a different electronic influence on the ring compared to the para position, which could alter key electrostatic interactions with the target. Studies on related benzenesulfonamides have shown that such positional changes can lead to significant differences in biological activity.

Illustrative Data on Methoxy Group Positional Isomers

| Position of Methoxy Group | Hypothetical IC50 (µM) | Potential Rationale |

| 4-Methoxy (para) | 1.5 | Optimal electronic and steric interactions with the active site. |

| 2-Methoxy (ortho) | 10.2 | Potential for steric hindrance or unfavorable conformational changes. |

| 3-Methoxy (meta) | 5.8 | Altered electronic properties leading to weaker electrostatic interactions. |

This table is for illustrative purposes, highlighting the expected impact of positional isomerism based on general SAR principles for benzenesulfonamides.

The electronic nature of substituents on the benzene ring can significantly modulate the binding affinity of sulfonamides. The methoxy group in this compound is an electron-donating group through resonance, which increases the electron density of the aromatic ring. This can influence cation-π or π-π stacking interactions with aromatic residues in the binding site of a protein.

Replacing the methoxy group with electron-withdrawing groups, such as a nitro or cyano group, would decrease the electron density of the ring. This could either strengthen or weaken binding depending on the specific electrostatic environment of the receptor's active site. Quantitative structure-activity relationship (QSAR) studies on benzenesulfonamides have often correlated biological activity with electronic parameters like the Hammett constant (σ), which quantifies the electron-donating or -withdrawing nature of a substituent.

The size and shape of substituents on the benzenesulfonamide ring are critical for achieving a complementary fit within a receptor's binding pocket. While the methoxy group is relatively small, replacing it with bulkier groups like an ethoxy or a tert-butyl group could lead to steric clashes with the protein, thereby reducing binding affinity.

Conversely, in some cases, a larger substituent might be able to access and form favorable van der Waals interactions with a hydrophobic sub-pocket in the receptor that a smaller group cannot reach. Therefore, the optimal substituent size is highly dependent on the specific topology of the binding site. Molecular mechanics and docking studies are often employed to rationalize the steric effects of different substituents on the binding of benzenesulfonamides to their targets. acs.org

Mechanistic Insights into Enzyme Inhibition and Protein Binding

The sulfonamide group (—SO₂NH₂) is a key pharmacophore that enables this class of molecules to interact with a variety of enzymes. Its ability to bind to metal ions, particularly zinc, is central to its primary mechanism of action against metalloenzymes.

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for physiological processes like pH regulation and CO₂ transport. nih.gov The inhibitory mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion located in the enzyme's active site. This binding displaces or prevents the binding of a key water/hydroxide molecule, thereby halting the catalytic cycle of converting carbon dioxide to bicarbonate. nih.gov

The substituents on the benzene ring and the sulfonamide nitrogen significantly influence the binding affinity and isoform selectivity. For this compound, the 4-methoxy group on the phenyl ring and the N-cyclopentyl group would occupy specific pockets within the active site, forming additional interactions that determine its inhibitory potency. While specific inhibition constants (Kᵢ) for this compound against various CA isoforms are not readily found in the literature, studies on similar compounds show that such modifications can lead to potent and selective inhibitors. For instance, modifications on the N-substituents of the sulfonamide moiety are generally well-tolerated and can improve potency. nih.govnih.gov

For example, different benzenesulfonamide analogues have been identified as inhibitors of:

NLRP3 Inflammasome: Certain benzenesulfonamide analogues have shown potent inhibition of the NLRP3 inflammasome, a key component of the innate immune response. nih.govnih.gov In these cases, bulky N-substituents on the sulfonamide were found to improve inhibitory potency. nih.gov

Kinases: Benzenesulfonamide derivatives have been investigated as kinase inhibitors, which are crucial targets in cancer therapy. They can interact with the ATP-binding site of kinases like TrkA. mdpi.com

β-Lactamases: By replacing the typical carboxamide in β-lactam antibiotics with a sulfonamide, researchers have created novel boronic acid inhibitors of AmpC β-lactamase, an enzyme responsible for antibiotic resistance. researchgate.net

Lipoxygenases: Specific derivatives of 4-((benzyl)amino)benzenesulfonamide have been optimized as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in platelet aggregation. nih.gov

The activity of this compound against these or other enzymes has not been specifically documented, but its structure suggests potential for broader enzymatic interactions beyond carbonic anhydrases.

The binding of a sulfonamide inhibitor to its target protein is a complex interplay of various non-covalent interactions. Molecular docking and X-ray crystallography studies on numerous sulfonamide-protein complexes have elucidated these recognition patterns.

Zinc-Binding: As mentioned for carbonic anhydrases, the primary interaction is the coordination of the sulfonamide group to the active site's zinc ion. nih.gov

Hydrogen Bonding: The sulfonamide oxygens and the NH group are excellent hydrogen bond donors and acceptors. They frequently form hydrogen bonds with backbone amides or side-chain residues (e.g., Threonine, Glutamine) within the active site, further anchoring the inhibitor. researchgate.netsamipubco.com

Hydrophobic Interactions: The aromatic ring and its substituents, as well as any N-alkyl groups, engage in hydrophobic or van der Waals interactions with nonpolar residues in the enzyme's active site. In the case of this compound, the cyclopentyl group would likely fit into a hydrophobic pocket, while the methoxy-substituted phenyl ring would also interact with hydrophobic or aromatic residues like phenylalanine. nih.gov

Computational docking studies on various sulfonamides have confirmed that these interactions collectively determine the binding affinity and orientation of the inhibitor within the active site. researchgate.netnih.govnih.gov

The inhibitory profile of a sulfonamide is highly dependent on its structural scaffold. Key structural variations and their impact are summarized below.

| Scaffold Feature | Impact on Activity & Selectivity | Example Compounds |

| N-Substitution | Bulky or cyclic groups on the sulfonamide nitrogen can enhance potency by accessing deeper hydrophobic pockets in the active site. nih.gov | N-dibutyl substituted benzenesulfonamide (NLRP3 inhibitor) nih.gov |

| Ring Substitution | Substituents on the benzene ring influence electronic properties and can form additional interactions. Electron-withdrawing groups can affect the pKa of the sulfonamide, influencing its binding affinity. nih.gov | 4-chloro and 4-bromo derivatives showed improved 12-lipoxygenase inhibition compared to the 4-methoxy analogue. nih.gov |

| Heterocyclic Sulfonamides | Replacing the benzene ring with a heterocyclic ring (e.g., thiadiazole, pyridine) drastically alters the binding mode and can lead to highly potent and isoform-selective inhibitors. nih.govmdpi.com | Acetazolamide, Dorzolamide (Carbonic Anhydrase Inhibitors) |

| "Tail" Approach | Adding extended chemical moieties (tails) to the benzenesulfonamide scaffold allows for interactions with residues on the rim of the active site, often leading to enhanced isoform selectivity. nih.govnih.gov | Benzenesulfonamides with pyrazolecarboxamide tails show isoform-selective CA inhibition. nih.gov |

This compound fits within the simple N-substituted benzenesulfonamide scaffold. Compared to clinically used heterocyclic sulfonamides like acetazolamide, it lacks the potent zinc-anchoring thiadiazole ring but relies on the benzenesulfonamide core. Its N-cyclopentyl group offers a bulky, hydrophobic substituent that could confer specific interactions, while the 4-methoxy group provides a point for hydrogen bonding or steric interaction, distinguishing it from unsubstituted or halogen-substituted analogues. nih.govmdpi.com

Structure-Based Design Principles for Sulfonamide Analogues

The wealth of structural data from X-ray crystallography and molecular modeling has enabled the rational, structure-based design of novel sulfonamide inhibitors with improved potency and selectivity. nih.govresearchgate.net

Key principles include:

Scaffold Hopping: Replacing the core benzenesulfonamide with other aromatic or heterocyclic systems that can maintain the crucial zinc-binding geometry. This can improve properties and lead to novel intellectual property. nih.gov

Exploiting Isoform-Specific Pockets: Designing substituents ("tails") that extend from the core scaffold to interact with unique amino acid residues or pockets that differ between enzyme isoforms. This is a primary strategy for achieving selectivity. nih.gov For instance, designing tails to interact with residues in the hydrophobic half of the CA active site can differentiate between isoforms.

Modulating Physicochemical Properties: Fine-tuning substituents to optimize properties like solubility, cell permeability, and metabolic stability. For example, incorporating fluorine atoms can alter lipophilicity and binding interactions. nih.gov

Fragment-Based Design: Merging structural features from different known inhibitor series to create novel hybrid molecules with potentially synergistic effects or improved binding. researchgate.net For this compound, structure-based design could involve modifying the cyclopentyl ring to better fit a specific hydrophobic pocket or replacing the methoxy group with other functionalities to create new hydrogen bond interactions, thereby tailoring its selectivity for a particular enzyme target. nih.govmdpi.com

Computational and Theoretical Investigations of N Cyclopentyl 4 Methoxybenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool in modern chemistry for investigating the fundamental properties of molecules from first principles. These ab initio and density functional theory (DFT) methods are used to solve the Schrödinger equation for a given molecule, providing detailed insights into its behavior and characteristics. For N-cyclopentyl-4-methoxybenzenesulfonamide, such calculations would offer a foundational understanding of its intrinsic molecular properties.

Electronic structure analysis focuses on the distribution of electrons within a molecule, which governs its geometry, stability, and chemical properties. Methods like DFT, often using functionals such as B3LYP with a basis set like 6-311G(d,p), are employed to determine the optimized molecular geometry, where the forces on all atoms are minimized.

This analysis would elucidate key bond lengths, bond angles, and dihedral angles of this compound. Furthermore, the calculation of the molecular electrostatic potential (MEP) surface is crucial. The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are essential for predicting sites of interaction.

Table 1: Illustrative Electronic Properties for a Sulfonamide Structure (Note: Data for this compound is not available in published literature. The following represents typical data obtained for analogous compounds.)

| Parameter | Value |

|---|---|

| Total Energy (a.u.) | Data not available |

| Dipole Moment (Debye) | Data not available |

The flexibility of the cyclopentyl ring and the rotational freedom around the sulfonamide bond (N-S) mean that this compound can exist in multiple conformations. Conformational analysis is a computational study to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies.

By systematically rotating the key dihedral angles and calculating the potential energy at each point, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation (the most stable structure) as well as other local minima (less stable, but still possible, conformers) and the energy barriers that separate them. This information is critical for understanding which molecular shape is most likely to be present under physiological conditions and thus most relevant for biological activity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and kinetic stability of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high kinetic stability. Analysis of the spatial distribution of the HOMO and LUMO would pinpoint the specific atoms on this compound that are most likely to participate in chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Parameters (Note: Data for this compound is not available in published literature.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

To predict the binding mode of this compound, a three-dimensional structure of a target protein is required, which is often obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's active site.

The output provides a series of potential binding poses. Detailed analysis of the top-ranked pose reveals the specific intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For this compound, key interactions would likely involve the sulfonamide group's oxygen atoms (as hydrogen bond acceptors) and the NH group (as a hydrogen bond donor), as well as the methoxy (B1213986) and phenyl groups.

Docking programs use scoring functions to estimate the binding affinity (or binding free energy) for each predicted pose. This score is used to rank different poses of the same ligand and, more importantly, to rank different ligands against the same target. A lower binding energy score generally indicates a more favorable and stable interaction.

In a hypothetical study, this compound and a series of its structural analogues could be docked to a specific protein target. By comparing their docking scores, researchers could rank the compounds based on their predicted binding affinity. This process helps to prioritize which analogues are most promising for synthesis and further experimental testing. This in silico screening significantly accelerates the process of identifying potent lead compounds.

Table 3: Hypothetical Molecular Docking Results (Note: Data for this compound is not available in published literature. This table illustrates how results would be presented.)

| Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Example Kinase (PDB: XXXX) | Data not available | Data not available |

| Analogue 1 | Example Kinase (PDB: XXXX) | Data not available | Data not available |

| Analogue 2 | Example Kinase (PDB: XXXX) | Data not available | Data not available |

Elucidation of Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The molecular structure of this compound lends itself to a variety of non-covalent interactions that are crucial for its behavior in a biological system. While specific experimental or computational studies on this exact molecule are not extensively available in public literature, analysis of its structural motifs and data from closely related analogs, such as N-cyclohexyl-4-methoxybenzenesulfonamide, can provide significant insights.

Key to the interaction profile of this compound is the sulfonamide group (-SO₂NH-), which is a potent hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens). The methoxy group (-OCH₃) on the benzene (B151609) ring also presents an oxygen atom that can act as a hydrogen bond acceptor. The cyclopentyl and phenyl rings are significant contributors to hydrophobic interactions.

In a closely related analog, N-cyclohexyl-4-methoxybenzenesulfonamide, crystallographic studies have detailed the specific intermolecular interactions. In the solid state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming zigzag chains. This highlights the directional and organizing power of the hydrogen bonds originating from the sulfonamide moiety. nih.gov The cyclopentyl group, being a non-polar hydrocarbon moiety, is expected to engage in hydrophobic interactions, which are crucial for binding within the hydrophobic pockets of target proteins.

A hypothetical representation of potential interactions is detailed in the table below, based on the functional groups present in this compound.

| Interaction Type | Participating Group on Compound | Potential Interacting Partner (in a biological context) |

| Hydrogen Bond Donor | Sulfonamide N-H | Carbonyl oxygen of peptide backbone, carboxylate side chains (Asp, Glu) |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (O=S=O) | Amide N-H of peptide backbone, side chains of Gln, Asn, Arg, Lys |

| Hydrogen Bond Acceptor | Methoxy Oxygen (-OCH₃) | Hydroxyl groups of Ser, Thr, Tyr; water molecules |

| Hydrophobic Interactions | Cyclopentyl Ring | Aliphatic side chains of Ala, Val, Leu, Ile, Pro |

| π-π Stacking/Hydrophobic | Phenyl Ring | Aromatic side chains of Phe, Tyr, Trp |

Dynamics and Energetics of Molecular Interactions

To understand the stability and affinity of this compound within a biological target, computational methods like molecular dynamics (MD) simulations and free energy perturbation (FEP) are employed. nih.govnih.gov

Molecular Dynamics Simulations of Compound-Protein Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govsamipubco.com For a system comprising this compound and a target protein, an MD simulation would provide a dynamic view of the binding process, revealing the stability of the interactions and conformational changes in both the ligand and the protein.

The simulation would typically involve placing the compound in the binding site of a protein and simulating their movement in a solvated environment over a period of nanoseconds to microseconds. Key analyses from such simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the compound within the binding pocket. A low and stable RMSD for the ligand suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid during the interaction.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds over the simulation time, indicating their strength and persistence.

While specific MD simulation data for this compound is not publicly available, the general workflow and expected outcomes are well-established in computational drug discovery. sigmaaldrich.com

Free Energy Perturbation Calculations for Binding Affinities

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in binding affinity between two ligands. nih.govnih.gov This technique is particularly useful for optimizing a lead compound, as it can predict whether a chemical modification will improve or weaken its binding to a target.

FEP calculations are based on a thermodynamic cycle that connects the binding free energies of two ligands (e.g., Ligand A and Ligand B) to the free energies of alchemically "transforming" one ligand into the other, both in solution and when bound to the protein. The relative binding free energy (ΔΔG) is then calculated.

A hypothetical FEP study could investigate the impact of modifying the cyclopentyl group of this compound to a cyclohexyl or a smaller cyclobutyl group. The results would predict which modification leads to a more favorable binding affinity. The accuracy of FEP calculations is dependent on adequate sampling and the quality of the force field used. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sigmaaldrich.com

Development of Predictive Models for Biological Interactions

To develop a QSAR model for a series of benzenesulfonamide (B165840) analogs, a dataset of compounds with their measured biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Commonly used descriptors in QSAR studies include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Lipophilicity descriptors: Such as logP.

A statistical method, like multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with the biological activity. A good QSAR model can then be used to predict the activity of new, unsynthesized compounds.

Feature Selection for Optimal Model Performance

A crucial step in QSAR model development is feature selection. This process involves choosing the most relevant molecular descriptors that contribute to the model's predictive power while avoiding overfitting. Having too many descriptors can lead to a model that performs well on the training data but fails to predict the activity of new compounds accurately.

Various algorithms can be used for feature selection, including genetic algorithms and stepwise regression. The goal is to find a minimal set of descriptors that yields a statistically robust and predictive QSAR model. For instance, a model might reveal that a combination of a specific range for logP and the presence of a hydrogen bond donor at a particular position is critical for high activity in a series of sulfonamide inhibitors.

A hypothetical table illustrating the outcome of a feature selection process is shown below.

| Descriptor | Description | Correlation with Activity | Selected for Model |

| LogP | Lipophilicity | Positive | Yes |

| Molecular Weight | Size of the molecule | Negative | No (redundant with other size descriptors) |

| H-bond Donors | Number of hydrogen bond donors | Positive | Yes |

| Rotatable Bonds | Molecular flexibility | Negative | Yes |

| Aromatic Ring Count | Number of aromatic rings | No significant correlation | No |

Crystallographic Analysis and Solid State Characteristics of N Cyclopentyl 4 Methoxybenzenesulfonamide and Analogues

Co-crystal and Ligand-Bound Protein X-ray Structures

X-ray crystallography of co-crystals and protein-ligand complexes provides an atomic-level understanding of the interactions that govern molecular recognition. nih.gov For N-cyclopentyl-4-methoxybenzenesulfonamide and its analogues, these structures are invaluable for elucidating how these compounds bind to their biological targets, thereby offering a blueprint for rational drug design.

Direct Visualization of Binding Site Interactions

The crystal structures of protein-ligand complexes allow for the direct visualization of the intricate network of interactions between a ligand and the amino acid residues of its target protein's binding site. frontiersin.org While a specific co-crystal structure for this compound bound to a protein target is not prominently available in public databases, extensive research on analogous sulfonamide-containing molecules provides deep insights into their binding modes.

For instance, the X-ray crystal structures of endothelin receptor (ETR) antagonists, which often feature a sulfonamide moiety, reveal critical binding interactions. In the ETA receptor, the sulfonamide group of antagonists like macitentan (B1675890) and zibotentan (B1684529) engages with a positively charged region within the orthosteric pocket. nih.gov The sulfonamide's oxygen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. Furthermore, the aromatic rings of these molecules participate in crucial π–π stacking interactions with aromatic residues such as Tyrosine (Y129) and Tryptophan (W319) in the binding pocket. nih.gov Hydrophobic portions of the ligands, analogous to the cyclopentyl group of this compound, typically settle into hydrophobic pockets formed by nonpolar residues, further stabilizing the complex. nih.gov

Another example is seen in inhibitors of the Keap1-Nrf2 protein-protein interaction. The binding mode of one naphthalene-based sulfonamide derivative shows its p-cumenesulfonamide portion inserted deep into a pore within the Keap1 Kelch domain, highlighting the importance of shape complementarity and the exploitation of available chemical space. nih.gov These interactions are fundamental to the ligand's ability to disrupt the native protein-protein binding.

The common interactions observed for sulfonamide analogues are summarized in the table below.

| Interaction Type | Ligand Moiety Involved | Protein Residues Typically Involved | Example Target |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide N-H and S=O groups | Polar/charged residues (e.g., Lysine (B10760008), Arginine, Aspartate) | Endothelin Receptors nih.gov |

| π–π Stacking | Aromatic rings (e.g., methoxybenzene) | Aromatic residues (e.g., Tyrosine, Tryptophan, Phenylalanine) | Endothelin Receptors nih.gov |

| Hydrophobic Interactions | Aliphatic/Aromatic groups (e.g., cyclopentyl) | Nonpolar residues (e.g., Valine, Leucine, Phenylalanine) | Endothelin Receptors nih.gov |

| van der Waals Contacts | Entire ligand surface | Complementary surfaces of the binding pocket | General Protein-Ligand Complexes mdpi.com |

Structural Basis for Observed Selectivity and Potency

The potency and selectivity of a compound are directly linked to the specific geometry and nature of its interactions within the binding site. X-ray crystallography is instrumental in revealing the subtle structural differences that dictate why a ligand binds potently to one target but weakly to another. nih.gov

A compelling example of this is the structural basis for antagonist selectivity between the endothelin receptors ETA and ETB. nih.gov Although the receptors share high sequence homology, minor variations in their binding pockets lead to significant differences in ligand recognition. In the ETA receptor, the residue Phenylalanine 161 (F161) rotates inward, creating a compact binding pocket that favorably accommodates smaller hydrophobic groups. nih.gov In contrast, the corresponding residue in the ETB receptor is a smaller Valine (V177), which results in a larger, more expansive pocket better suited for bulkier ligands. nih.gov This single amino acid substitution is a key determinant of selectivity for different sulfonamide-containing antagonists.

Similarly, the potency of a ligand is often enhanced by its ability to induce or stabilize a specific, favorable conformation of the target protein. The addition of functional groups that can form extra hydrogen bonds or optimize hydrophobic contacts can lead to a significant improvement in binding affinity and, consequently, potency. For example, replacing a sulfonamide with a sulfamide (B24259) moiety in ETR antagonists was found to boost receptor affinity, a phenomenon that structural analysis attributed to the formation of a more stable electrostatic network with key lysine residues in the binding site. nih.gov

Correlation between Solid-State Structure and Solution-Phase Conformation

While X-ray crystallography provides a precise snapshot of a molecule's conformation in the solid state, the conformation in solution can differ significantly due to solvent effects and greater rotational freedom. researchgate.netmdpi.com Understanding this correlation is crucial, as biological interactions occur in an aqueous solution phase.

Studies on aromatic sulfonamides using a combination of X-ray analysis, Density Functional Theory (DFT) calculations, and Nuclear Magnetic Resonance (NMR) spectroscopy have shed light on this relationship. researchgate.net For one aromatic sulfonamide, X-ray analysis revealed that it exists exclusively in the syn conformation (where the N-H bond is syn-periplanar to one of the S=O bonds) in the solid state. However, in solution, a conformational equilibrium exists. Low-temperature NMR experiments demonstrated that the anti conformation becomes the more populated form in low-polarity solvents, whereas the syn conformation is favored in polar solvents. researchgate.net This indicates that the solvent environment plays a critical role in stabilizing different conformations.

The energy difference between conformers, such as staggered and eclipsed forms arising from rotation around the S-N bond, can be small, often just a few kJ/mol. mdpi.com This low energy barrier allows for rapid interconversion in solution, meaning the molecule can adapt its shape to fit into a protein's binding site. The solid-state structure, therefore, represents one of several low-energy conformations that are accessible in solution. The conformation observed in a ligand-bound protein crystal structure is the "bioactive conformation," which may or may not be the most stable conformation in the unbound solution state but is the one selected and stabilized by the protein target.

| Environment | Dominant Conformation | Method of Analysis |

|---|---|---|

| Solid State (Crystal) | syn | X-ray Crystallography |

| Solution (Low-Polarity Solvent) | anti | Low-Temperature NMR |

| Solution (Polar Solvent) | syn | Low-Temperature NMR |

Emerging Research Applications and Future Directions for N Cyclopentyl 4 Methoxybenzenesulfonamide

Development as Molecular Probes in Biological Systems

The development of molecular probes is crucial for understanding complex biological processes. While direct research on N-cyclopentyl-4-methoxybenzenesulfonamide as a molecular probe is not extensively documented, the inherent properties of the sulfonamide scaffold make it a promising candidate for such applications. Molecular probes often require specific binding affinities and detectable signals. The benzenesulfonamide (B165840) portion of the molecule can be systematically modified to interact with specific biological targets.

For instance, the sulfonamide group is a known zinc-binding group, a key feature in the design of inhibitors for zinc-containing enzymes like carbonic anhydrases and matrix metalloproteinases. By attaching a fluorescent reporter group to the this compound scaffold, it is conceivable to create probes that signal the presence or activity of these enzymes. The cyclopentyl group can influence the probe's solubility and cell permeability, while the methoxy (B1213986) group can modulate its electronic properties and binding interactions. Future research in this area would likely involve the synthesis of fluorescently labeled derivatives and their evaluation in biological assays to visualize and quantify target engagement within cellular systems.

Utilization as Chemical Building Blocks in Complex Molecule Synthesis

This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules. The sulfonamide nitrogen can be further functionalized, and the aromatic ring can undergo various substitution reactions, making it a versatile scaffold for building diverse chemical libraries.

One area of application is in the construction of heterocyclic compounds. The sulfonamide moiety can act as a directing group or a reactive handle in cyclization reactions to form novel ring systems. For example, derivatives of benzenesulfonamides have been used in the synthesis of thiazolidinones, thiazinones, and dithiazepinones, which are heterocyclic structures with known biological activities. nih.gov The presence of the cyclopentyl group can introduce a degree of three-dimensionality to the resulting complex molecules, a desirable trait in modern drug discovery.

Table 1: Potential Complex Molecules from this compound

| Starting Material | Reaction Type | Potential Product Class |

|---|---|---|

| This compound | Cyclization with bifunctional reagents | Fused heterocyclic systems |

| This compound | Cross-coupling reactions | Biaryl or substituted aromatic compounds |

The synthesis of these complex molecules often involves multi-step reaction sequences where the specific properties of this compound can be leveraged to achieve the desired chemical architecture.

Potential in Materials Science Research (e.g., supramolecular assemblies)

The field of materials science is increasingly looking towards organic molecules for the creation of novel materials with tailored properties. The ability of sulfonamides to form predictable intermolecular interactions, such as hydrogen bonds, makes them excellent candidates for the construction of supramolecular assemblies.

The specific geometry and electronic nature of this compound could lead to the formation of unique crystal structures with interesting properties, such as specific host-guest capabilities or nonlinear optical behavior. The study of these supramolecular structures is often carried out using single-crystal X-ray diffraction, which provides detailed information about the intermolecular interactions at the atomic level.

Advanced Methodologies for Studying Compound-Target Interactions

Understanding how a molecule like this compound interacts with its biological targets is fundamental to its development for any therapeutic or diagnostic purpose. A variety of advanced biophysical techniques can be employed to characterize these interactions in detail.

Table 2: Biophysical Techniques for Studying Sulfonamide-Protein Interactions

| Technique | Information Gained |